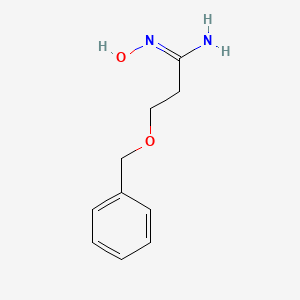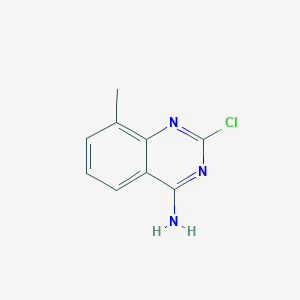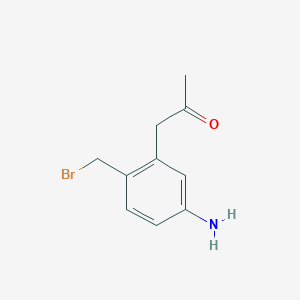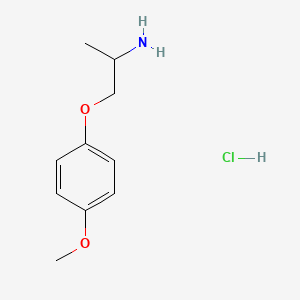
2-(1h-Imidazol-4-yl)pyrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Imidazol-4-yl)pyrazine hydrochloride is a heterocyclic compound that contains both imidazole and pyrazine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-4-yl)pyrazine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloropyrazine with imidazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-Imidazol-4-yl)pyrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazole or pyrazine derivatives.
Substitution: Formation of substituted imidazole or pyrazine derivatives.
Aplicaciones Científicas De Investigación
2-(1H-Imidazol-4-yl)pyrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(1H-Imidazol-4-yl)pyrazine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or hydrogen bond donors/acceptors, while the pyrazine ring can participate in π-π stacking interactions.
Comparación Con Compuestos Similares
Similar Compounds
- **2-(1H-Imidazol-4-yl)pyridine
- **2-(1H-Imidazol-4-yl)benzene
- **2-(1H-Imidazol-4-yl)thiazole
Uniqueness
2-(1H-Imidazol-4-yl)pyrazine hydrochloride is unique due to the presence of both imidazole and pyrazine rings, which confer distinct chemical and biological properties. The combination of these two heterocycles allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research domains.
Propiedades
Fórmula molecular |
C7H7ClN4 |
|---|---|
Peso molecular |
182.61 g/mol |
Nombre IUPAC |
2-(1H-imidazol-5-yl)pyrazine;hydrochloride |
InChI |
InChI=1S/C7H6N4.ClH/c1-2-10-6(3-8-1)7-4-9-5-11-7;/h1-5H,(H,9,11);1H |
Clave InChI |
JYVPXHJUZODBRD-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=N1)C2=CN=CN2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1R,5R)-8-Benzoyl-2-(pyridin-3-yl)-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylicacid](/img/structure/B14043429.png)








